
1H-Pyrazole-4-acetic acid, 1-methyl-5-(4-oxo-2-phenyl-3(4H)-quinazolinyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4-acetic acid, 1-methyl-5-(4-oxo-2-phenyl-3(4H)-quinazolinyl)-, ethyl ester is a chemical compound that has gained considerable attention in scientific research due to its potential pharmacological properties. This compound is commonly known as MQAE and has been used in various studies to investigate the mechanism of action and physiological effects of different substances.
Mechanism of Action
MQAE works by binding to chloride ions and producing a fluorescent signal. This signal can be used to monitor the transport of chloride ions across cell membranes. MQAE has been shown to be a useful tool for studying the function of ion channels and the effects of different drugs on their activity (Chen et al., 2014).
Biochemical and physiological effects:
MQAE has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of ion channels and transporters (Liu et al., 2013). MQAE has also been shown to have antioxidant properties and protect against oxidative stress (Bhagat et al., 2008).
Advantages and Limitations for Lab Experiments
One advantage of using MQAE in lab experiments is its fluorescent properties, which allow for easy detection and monitoring of chloride ion transport. However, one limitation is that it may interfere with the function of ion channels and transporters, leading to potential artifacts in the data (Chen et al., 2014).
Future Directions
There are many potential future directions for research involving MQAE. One area of interest is the development of new probes based on MQAE that can be used to study the function of other ions and molecules. Another area of interest is the use of MQAE in drug discovery and development, particularly in the identification of new compounds that modulate the activity of ion channels and transporters. Additionally, further studies are needed to fully understand the limitations and potential artifacts associated with the use of MQAE in lab experiments.
In conclusion, MQAE is a valuable tool in scientific research due to its fluorescent properties and potential pharmacological properties. It has been used to study the transport of chloride ions across cell membranes, the binding properties of different ligands to proteins, and the effects of different drugs on the function of ion channels. Future research directions include the development of new probes based on MQAE, the use of MQAE in drug discovery and development, and further studies to fully understand its limitations and potential artifacts in lab experiments.
Synthesis Methods
The synthesis of MQAE involves the reaction of 4-oxo-2-phenyl-3(4H)-quinazolinone with ethyl 2-bromo-3-oxobutanoate in the presence of sodium hydride. The resulting product is then treated with hydrazine hydrate to obtain MQAE in good yield (Bhagat et al., 2008).
Scientific Research Applications
MQAE has been widely used in scientific research due to its fluorescent properties. It has been used as a probe to study the transport of chloride ions across cell membranes (Liu et al., 2013). MQAE has also been used to investigate the binding properties of different ligands to proteins (Gupta et al., 2015). Furthermore, MQAE has been used as a tool to study the effects of different drugs on the function of ion channels (Chen et al., 2014).
properties
CAS RN |
160662-12-4 |
|---|---|
Product Name |
1H-Pyrazole-4-acetic acid, 1-methyl-5-(4-oxo-2-phenyl-3(4H)-quinazolinyl)-, ethyl ester |
Molecular Formula |
C22H20N4O3 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
ethyl 2-[1-methyl-5-(4-oxo-2-phenylquinazolin-3-yl)pyrazol-4-yl]acetate |
InChI |
InChI=1S/C22H20N4O3/c1-3-29-19(27)13-16-14-23-25(2)21(16)26-20(15-9-5-4-6-10-15)24-18-12-8-7-11-17(18)22(26)28/h4-12,14H,3,13H2,1-2H3 |
InChI Key |
MDLQINIZXWWQRG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=C(N(N=C1)C)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)CC1=C(N(N=C1)C)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Other CAS RN |
160662-12-4 |
synonyms |
ethyl 2-[1-methyl-5-(4-oxo-2-phenyl-quinazolin-3-yl)pyrazol-4-yl]aceta te |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



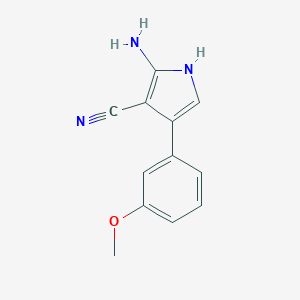
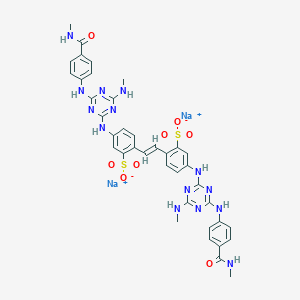
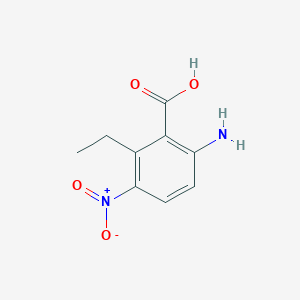

![Tert-butyl N-[(2S,3R)-3-hydroxypent-4-yn-2-yl]carbamate](/img/structure/B65795.png)
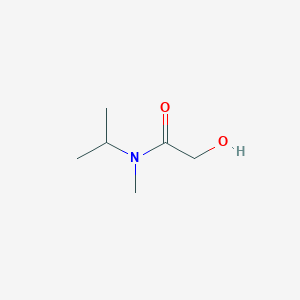
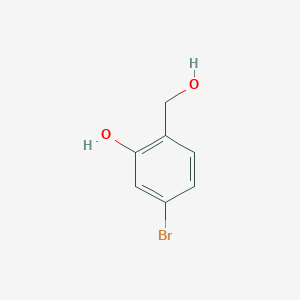
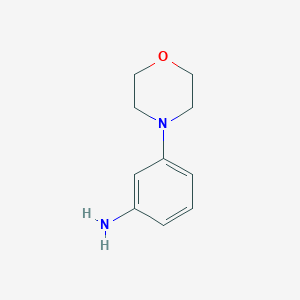
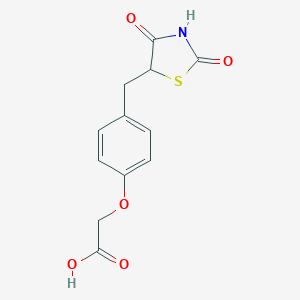
![Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B65806.png)
![1-[4-Amino-2-(methylthio)-7-pteridinyl]-3-phenyl-1-propanone](/img/structure/B65810.png)
![2-Ethylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B65813.png)
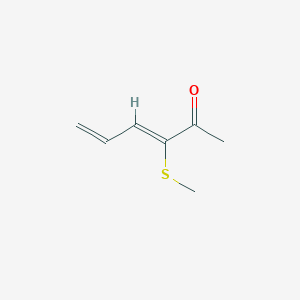
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-thiourea](/img/structure/B65815.png)